molecular formula C8H8BrFO B6308674 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene CAS No. 1824307-17-6

1-Bromo-2-fluoro-4-methoxy-3-methylbenzene

Cat. No. B6308674
CAS RN: 1824307-17-6
M. Wt: 219.05 g/mol
InChI Key: OIDZYIKNNRUBLZ-UHFFFAOYSA-N
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Description

“1-Bromo-2-fluoro-4-methoxy-3-methylbenzene” is a chemical compound with the empirical formula C8H8BrFO . It is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “1-Bromo-2-fluoro-4-methoxy-3-methylbenzene” can be represented by the SMILES string Cc1c(F)cccc1Br . This indicates that the molecule has a benzene ring (c1cccc1) with a methyl group (C), a bromo group (Br), a fluoro group (F), and a methoxy group (O) attached to it .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 205.024 . It is a solid at room temperature . The exact melting and boiling points are not specified in the available resources .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 (Harmful if swallowed) and H411 (Toxic to aquatic life with long-lasting effects) . Precautionary measures include avoiding release to the environment and seeking special instructions before use .

properties

IUPAC Name

1-bromo-2-fluoro-4-methoxy-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-7(11-2)4-3-6(9)8(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDZYIKNNRUBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-fluoro-4-methoxy-3-methylbenzene

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